molecular formula C13H20O B100818 6,10-Dimethyl-4,5,9-undecatrien-2-one CAS No. 16647-05-5

6,10-Dimethyl-4,5,9-undecatrien-2-one

Cat. No.: B100818
CAS No.: 16647-05-5
M. Wt: 192.3 g/mol
InChI Key: KLTSFSBBACTSHL-UHFFFAOYSA-N
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Description

6,10-Dimethyl-4,5,9-undecatrien-2-one (CAS: Not explicitly provided in evidence) is an unsaturated ketone with three conjugated double bonds at positions 4,5,7. Key distinguishing features include the position of double bonds and methyl substituents, which influence reactivity, stability, and applications.

Properties

CAS No.

16647-05-5

Molecular Formula

C13H20O

Molecular Weight

192.3 g/mol

InChI

InChI=1S/C13H20O/c1-11(2)7-5-8-12(3)9-6-10-13(4)14/h6-7H,5,8,10H2,1-4H3

InChI Key

KLTSFSBBACTSHL-UHFFFAOYSA-N

SMILES

CC(=CCCC(=C=CCC(=O)C)C)C

Canonical SMILES

CC(=CCCC(=C=CCC(=O)C)C)C

Other CAS No.

16647-05-5

Synonyms

6,10-Dimethyl-4,5,9-undecatrien-2-one

Origin of Product

United States

Comparison with Similar Compounds

Pseudoionone (6,10-Dimethyl-3,5,9-undecatrien-2-one)

  • Structure : Double bonds at positions 3,5,9 (vs. 4,5,9 in the target compound) .
  • Molecular Formula : C₁₃H₂₀O (MW: 192.3) .
  • Physical Properties :
    • Boiling Point: 114–116°C at 2 mmHg .
    • Density: 0.90 g/mL .
    • Refractive Index: 1.53 .
  • Synthesis : Produced via aldol condensation of citral and acetone under basic conditions .
  • Applications: Key intermediate in synthesizing ionones (used in perfumes, soaps, and vitamin A precursors) . Found in tomato flavor profiles under elevated CO₂ conditions .
  • Key Difference: Position of double bonds alters conjugation and reactivity, making pseudoionone more prevalent in industrial applications.

(3E,5E)-3,6,10-Trimethyl-3,5,9-undecatrien-2-one

  • Structure : Additional methyl group at position 3; double bonds at 3,5,9 .
  • Molecular Formula : C₁₄H₂₂O (MW: 206.33) .
  • Properties: Known as methyl-isopseudoionone, used in specialty fragrances .

6,10-Dimethyl-5,9-undecadien-2-one (Dihydropseudoionone)

  • Structure : Two double bonds at positions 5,9 (vs. three in the target compound) .
  • Molecular Formula : C₁₃H₂₂O (MW: 194.31) .
  • Physical Properties: Lower unsaturation reduces reactivity compared to trienones.
  • Applications : Intermediate in terpene synthesis; less prominent in flavor due to reduced aromaticity .
  • Key Difference : Saturation at position 3 diminishes conjugation, reducing its role in flavor chemistry.

3,6,10-Trimethylundeca-3,5,9-trien-2-one

  • Structure : Double bonds at 3,5,9 with an additional methyl at position 3 .
  • CAS : 1117-41-5 .
  • Key Difference : Structural complexity may limit its natural occurrence; primarily synthetic.

Structural and Functional Analysis Table

Compound Name Double Bond Positions Molecular Formula CAS Number Key Applications Reference
6,10-Dimethyl-4,5,9-undecatrien-2-one 4,5,9 C₁₃H₂₀O N/A Limited data -
Pseudoionone 3,5,9 C₁₃H₂₀O 141-10-6 Perfumes, vitamin A synthesis
Dihydropseudoionone 5,9 C₁₃H₂₂O 689-67-8 Terpene intermediates
3,6,10-Trimethyl-3,5,9-undecatrien-2-one 3,5,9 C₁₄H₂₂O 5659-78-9 Specialty fragrances

Preparation Methods

Catalyst Selection and Mechanism

Pyridinium toluene-4-sulfonate (25–56.6 mg) demonstrates superior catalytic activity compared to aliphatic sulfonic acids, as evidenced by Example 8’s 82% yield of the target compound. The mechanism involves protonation of the ether’s oxygen, followed by nucleophilic attack by the propargyl alcohol’s hydroxyl group. This generates an oxonium intermediate that undergoes β-elimination to form the conjugated allene ketone.

Solvent and Stoichiometry Optimization

Reactions conducted in n-heptane (60–160 mL per 30–60 g substrate) show higher yields (89–92%) than solvent-free conditions due to improved heat transfer and reduced side reactions. A molar ratio of 1:2 to 1:10 (propargyl alcohol:ether) balances reactivity and cost, with excess ether acting as both reactant and solvent.

Isomerization to 3,5-Dienone Derivatives

Post-synthesis isomerization expands the compound’s utility in vitamin synthesis. As described in Example 4 of U.S. Patent 6,380,437, basic conditions (0.5 mL 30% NaOH in 40 mL methanol) convert this compound into pseudoionone at 0–10°C with 92% efficiency. This Claisen rearrangement proceeds via a six-membered cyclic transition state, stabilizing the conjugated dienone system.

Hydrogenation to Saturated Ketones

Catalytic hydrogenation transforms the allene ketone into saturated derivatives essential for fragrance applications. Example 2 demonstrates hydrogenation over 10% Pd/C in 2-propanol at ambient pressure, yielding 88% tetrahydrogeranylacetone. Key parameters include:

ParameterOptimal RangeEffect on Yield
Catalyst Loading5–10 wt% Pd/CMaximizes H₂ activation
Temperature25–50°CPrevents over-hydrogenation
Solvent2-PropanolEnhances H₂ solubility

Comparative Analysis of Sulfonic Acid Catalysts

Patent data reveal distinct performance profiles for acid catalysts:

CatalystYield (%)Reaction Time (h)Temperature (°C)
Methanesulfonic Acid89–916.5–7.560–77
Pyridinium Toluene-4-sulfonate82–917–950–120
Ethanesulfonic Acid73–886–760–80

Methanesulfonic acid enables faster reactions but requires strict temperature control to avoid decomposition. Pyridinium salts offer milder conditions, suitable for thermally sensitive substrates.

Scalability and Industrial Adaptations

WO Patent 2002/088064A1 describes continuous production methods using pressurized reactors (1–20 bar) with in-line neutralization (methanolic NaOAc) and rotary evaporation for solvent recovery. A 500 mL pilot-scale reaction (Example 11) achieves 91% yield, demonstrating scalability. Critical considerations include:

  • Pressure Management : Operating at 5–10 bar reduces ether volatilization, maintaining stoichiometry.

  • Neutralization Efficiency : Post-reaction pH adjustment to 6.5–7.0 prevents catalyst-induced degradation during workup .

Q & A

Q. How can computational chemistry aid in predicting reactivity and environmental persistence?

  • Methodological Answer : Perform density functional theory (DFT) calculations to estimate bond dissociation energies (BDEs) for degradation pathways. Use software like Gaussian or ORCA to simulate reaction intermediates. Validate with experimental rate constants from kinetic studies .

Notes

  • Theoretical Integration : Align experimental designs with conceptual frameworks (e.g., QSAR for bioactivity prediction) to ensure academic rigor .
  • Data Contradictions : Use meta-analysis to reconcile conflicting chromatographic or spectroscopic results, emphasizing peer-reviewed protocols .
  • Ethical Compliance : Adhere to ICMJE standards for chemical safety reporting (e.g., toxicity data in SDS) .

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